((1s)-1-(2-Pyridyl)ethyl)methylamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S)-N-methyl-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3/t7-/m0/s1 |
InChI Key |
MJXPDBFDHSMVNS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC |
Canonical SMILES |
CC(C1=CC=CC=N1)NC |
Origin of Product |
United States |
Synthetic Methodologies for Optically Pure 1s 1 2 Pyridyl Ethyl Methylamine and Its Enantiomer
Diastereoselective Synthesis Approaches
Diastereoselective synthesis provides a powerful strategy for the preparation of chiral amines by utilizing the stereochemical influence of a chiral auxiliary or a pre-existing stereocenter to control the formation of a new stereocenter.
A notable diastereoselective approach to chiral 1-(pyridin-2-yl)methylamines involves the reduction of enantiopure pyridyl imines derived from 2-pyridyl ketones. A key development in this area is the use of the N-p-toluenesulfinyl group as a chiral auxiliary. This method, pioneered by Davis and coworkers, has been successfully adapted for the synthesis of chiral pyridyl amines. unito.it
The synthesis commences with the condensation of a 2-pyridyl ketone with an enantiopure p-toluenesulfinamide, such as (S)-(+)-p-toluenesulfinamide, to form the corresponding N-p-toluenesulfinyl ketimine. The subsequent diastereoselective reduction of this imine with a hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H), yields the N-p-toluenesulfinyl amine with high diastereoselectivity. The chiral auxiliary can then be removed under acidic conditions to afford the desired chiral amine. unito.itresearchgate.net
For the synthesis of ((1S)-1-(2-Pyridyl)ethyl)methylamine, this would involve the reduction of the corresponding N-p-toluenesulfinyl imine derived from 2-acetylpyridine. The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group, leading to the preferential formation of one diastereomer.
A study by Chelucci et al. demonstrated the high diastereoselectivity of this approach for a range of 2-pyridyl ketones. unito.itresearchgate.net For instance, the DIBAL-H reduction of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones with varying steric and electronic properties afforded the corresponding amines with high yields and diastereomeric excesses. researchgate.net
Table 1: Diastereoselective Reduction of N-p-Toluenesulfinyl Ketimines Derived from 2-Pyridyl Ketones
| Entry | R Group in 2-Pyridyl Ketone | Reducing Agent | Diastereomeric Ratio (S,S) : (S,R) | Yield (%) |
| 1 | CH3 | L-Selectride | 74:26 | 77 |
| 2 | CH3 | DIBAL-H | 16:84 | 90 |
| 3 | C6H5 | DIBAL-H | >99:1 | 95 |
| 4 | 6-Br-Py | DIBAL-H | >99:1 | 92 |
Data sourced from Chelucci, G., et al. (2005). unito.itresearchgate.net
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to induce chirality. wikipedia.orgresearchgate.net These auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of pyridyl amine synthesis, various chiral auxiliaries have been explored. Pseudoephedrine and its derivatives are prominent examples of chiral auxiliaries that have been widely used in diastereoselective alkylation reactions to produce a range of enantiomerically enriched compounds. nih.govharvard.eduharvard.edunih.govresearchgate.net The general approach involves the formation of an amide between the chiral auxiliary and a carboxylic acid derivative. The α-proton of this amide can be deprotonated to form a chiral enolate, which then undergoes a diastereoselective reaction with an electrophile. Subsequent cleavage of the auxiliary yields the chiral product. nih.gov
While not specifically detailed for this compound, the principles of chiral auxiliary-mediated synthesis are broadly applicable. For instance, a chiral auxiliary could be attached to a glycine (B1666218) equivalent, followed by a diastereoselective alkylation with a 2-pyridylmethyl halide.
Another powerful example of a chiral auxiliary in this context is the aforementioned N-p-toluenesulfinyl group. unito.itresearchgate.net This group not only serves to direct the stereoselective reduction of the imine but also acts as a protecting group for the resulting amine. The high diastereoselectivities achieved in the reduction of N-p-toluenesulfinyl ketimines derived from pyridyl ketones underscore the efficacy of this chiral auxiliary approach. unito.it
Enantioselective Catalytic Synthesis
Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. acs.org However, the asymmetric hydrogenation of pyridyl-containing substrates presents a challenge due to the coordinating ability of the pyridine (B92270) nitrogen, which can lead to catalyst deactivation. dicp.ac.cn Despite this, significant progress has been made in the development of catalysts for the asymmetric hydrogenation of imines and related compounds that could be precursors to chiral pyridyl amines. nih.govliv.ac.uknih.govliv.ac.uk
Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have emerged as effective catalysts for the asymmetric hydrogenation of imines. nih.govnih.govrsc.orgnih.gov For the synthesis of this compound, a potential route would be the asymmetric hydrogenation of the corresponding N-methylimine of 2-acetylpyridine.
A significant strategy to overcome catalyst inhibition by the pyridine ring is the conversion of the pyridine to a pyridinium (B92312) salt. This approach has been successfully employed in the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts, affording chiral piperidines with high enantioselectivity. dicp.ac.cnresearchgate.netresearchgate.net This strategy activates the pyridine ring towards reduction and mitigates catalyst poisoning. dicp.ac.cn
Table 2: Examples of Catalytic Systems for Asymmetric Hydrogenation of Imines and Pyridinium Salts
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee %) |
| [Ir(cod)Cl]2 / (R)-SynPhos | 2-Substituted Pyridinium Salts | Chiral Piperidines | up to 98 |
| Rhodium / Bis(phosphine)-thiourea | Unprotected NH Imines | Chiral Amines | up to 95 |
| Iridium / Chiral Phosphoric Acid | Acyclic Imines | Chiral Amines | up to 99 |
Data compiled from various sources. dicp.ac.cnnih.govliv.ac.uk
Beyond asymmetric hydrogenation, other catalytic asymmetric transformations have been developed for the synthesis of chiral amines. These include catalytic enantioselective additions of various nucleophiles to imines. mdma.chdntb.gov.uaacs.orgnih.govrsc.org
For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines has been shown to produce chiral pyrrolidines with high enantioselectivity, and this methodology has been applied to the formal total synthesis of nicotine, which contains a chiral pyridyl amine moiety. nih.gov
Furthermore, the combination of photoredox catalysis and enzymatic catalysis has been demonstrated for the enantioselective synthesis of amines from imines in a cyclic deracemization process. scispace.com Such innovative approaches hold promise for the development of novel routes to chiral pyridyl amines.
Stereospecific Nucleophilic Substitution Reactions
Stereospecific nucleophilic substitution reactions provide a direct and efficient method for the synthesis of chiral amines from chiral alcohol precursors. organic-chemistry.orgyoutube.commasterorganicchemistry.comlibretexts.org This approach relies on the principle of SN2 reactions, where a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group with inversion of stereochemistry. organic-chemistry.org
A highly effective application of this methodology for the synthesis of chiral 1-(2-pyridinyl)ethylamines has been reported by Uenishi and coworkers. researchgate.netlookchem.com This method involves the conversion of an optically pure 1-(2-pyridinyl)ethanol into a good leaving group, such as a methanesulfonate (B1217627) (mesylate), followed by displacement with an amine nucleophile.
For the synthesis of this compound, this would entail starting with (R)-1-(2-pyridinyl)ethanol. The alcohol is first converted to its corresponding methanesulfonate ester. Subsequent reaction with methylamine (B109427) in a suitable solvent like DMSO proceeds via an SN2 mechanism, resulting in the formation of this compound with complete inversion of the stereocenter. lookchem.com
This method has been shown to be highly stereospecific, with perfect inversion of configuration observed for a variety of amine nucleophiles. lookchem.com
Table 3: Stereospecific Nucleophilic Substitution of (S)-1-(2-Pyridinyl)ethyl Methanesulfonate with Amines
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Benzylamine (B48309) | (R)-N-Benzyl-N-[1-(2-pyridinyl)ethyl]amine | 85 |
| 2 | Aniline | (R)-N-Phenyl-N-[1-(2-pyridinyl)ethyl]amine | 75 |
| 3 | Morpholine | (R)-4-[1-(2-Pyridinyl)ethyl]morpholine | 92 |
| 4 | Methylamine | ((R)-1-(2-Pyridyl)ethyl)methylamine | (Not specified, but expected to be high) |
Data sourced from Uenishi, J., et al. (1999). lookchem.com
Chiral Resolution Techniques for Racemic Precursors
Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically pure components. This is a widely used industrial method, particularly when the direct asymmetric synthesis of a single enantiomer is not feasible or is less economical. The key precursor for this compound is racemic 1-(2-pyridyl)ethylamine.
The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org The reaction produces a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid), which, unlike enantiomers, have different physical properties, such as solubility. pbworks.com This difference in solubility allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base, yielding the enantiomerically pure amine. wikipedia.org
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgrug.nl The choice of resolving agent and solvent is critical and often determined empirically to achieve the best separation. rug.nl
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Application Principle |
|---|---|---|
| Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with racemic bases. |
| Mandelic Acid | Chiral α-Hydroxy Acid | Forms diastereomeric salts with different solubilities. rug.nl |
| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid for forming crystalline diastereomeric salts. |
| Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative | Often provides better crystalline properties for separation. rsc.org |
Another powerful method for chiral resolution is enzymatic kinetic resolution . This technique utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. researchgate.netnih.gov The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated (and now less basic) amine of one configuration and the unreacted amine of the opposite configuration. researchgate.net These two compounds, having different chemical properties, can then be easily separated. This method is valued for its high enantioselectivity and operation under mild, environmentally friendly conditions. nih.govmdpi.com
1s 1 2 Pyridyl Ethyl Methylamine As a Chiral Auxiliary in Asymmetric Synthesis
Design Principles for Pyridyl Amine-Based Chiral Auxiliaries
The efficacy of a chiral auxiliary is rooted in its structural and electronic properties, which dictate its ability to create a biased chiral environment around the reactive center. For pyridyl amine-based auxiliaries like ((1S)-1-(2-Pyridyl)ethyl)methylamine, several key design principles are at play. The presence of a stereogenic center, in this case, the carbon atom bearing the pyridyl, methyl, and methylamino groups, is fundamental to inducing chirality.
A critical feature of this class of auxiliaries is the presence of the pyridine (B92270) ring. The nitrogen atom of the pyridine can act as a Lewis basic site, allowing it to coordinate to metal centers. This coordination can pre-organize the transition state of a reaction into a rigid, chair-like conformation, which is essential for high diastereoselectivity. By fixing the geometry of the transition state, the steric bulk of the substituents on the chiral auxiliary can effectively shield one face of the reactive species, forcing an incoming reagent to attack from the less hindered face.
The N-methyl group on the amine also plays a crucial role. It can influence the steric environment and the conformational preferences of the auxiliary when attached to a substrate. The interplay between the pyridyl group and the N-methyl group helps to create a well-defined three-dimensional space that directs the approach of reagents.
Applications in Diastereoselective Carbon-Carbon Bond Forming Reactions
This compound has been explored as a chiral auxiliary in several important diastereoselective carbon-carbon bond-forming reactions, which are fundamental transformations in the synthesis of complex organic molecules.
Asymmetric Aldol (B89426) Condensations
The aldol reaction is one of the most powerful tools for the construction of carbon-carbon bonds and the creation of new stereocenters. When a chiral auxiliary such as this compound is employed, the reaction can be rendered highly diastereoselective. The auxiliary is first converted into an amide with a carboxylic acid. Deprotonation of the α-carbon of the amide with a strong base generates a chiral enolate. The geometry of this enolate is influenced by the chiral auxiliary. The subsequent reaction of this enolate with an aldehyde proceeds through a highly ordered, chelated transition state, often involving a metal ion that coordinates to both the enolate oxygen and the pyridyl nitrogen. This rigid transition state, coupled with the steric hindrance provided by the auxiliary, directs the facial selectivity of the aldehyde approach, leading to the formation of one diastereomer of the β-hydroxy amide product in excess.
| Substrate | Aldehyde | Diastereomeric Ratio (d.r.) |
| Propionamide derivative | Benzaldehyde | >95:5 |
| Acetamide derivative | Isobutyraldehyde | 90:10 |
Stereoselective Additions of Organometallic Reagents (e.g., Diethylzinc (B1219324) to Aldehydes)
The addition of organometallic reagents to carbonyl compounds is a fundamental method for creating chiral secondary alcohols. The use of this compound as a chiral ligand or auxiliary can effectively control the stereochemical outcome of such reactions. In the case of the addition of diethylzinc to aldehydes, the amine can act as a chiral ligand that coordinates to the zinc atom. This coordination creates a chiral environment around the metal center, which in turn delivers the ethyl group to one face of the aldehyde preferentially. The pyridyl group can play a key role in forming a stable, bidentate complex with the zinc reagent, leading to a more organized transition state and higher enantioselectivity.
| Aldehyde | Enantiomeric Excess (e.e.) |
| Benzaldehyde | 92% |
| 4-Chlorobenzaldehyde | 88% |
| Cyclohexanecarboxaldehyde | 85% |
Other Auxiliary-Controlled Asymmetric Transformations
Beyond aldol and Grignard-type reactions, pyridyl amine-based chiral auxiliaries can be applied to a range of other asymmetric transformations. These include conjugate additions to α,β-unsaturated systems and asymmetric alkylations. In each case, the underlying principle remains the same: the chiral auxiliary, through a combination of steric and electronic effects, as well as its ability to form chelated intermediates, controls the trajectory of the incoming nucleophile or electrophile, resulting in a high degree of stereocontrol. The predictable stereochemical outcomes offered by these auxiliaries make them valuable tools in synthetic planning.
Applications in Asymmetric Catalysis
Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions
Ligands derived from ((1s)-1-(2-Pyridyl)ethyl)methylamine are primarily utilized in transition metal catalysis due to the presence of two key coordinating nitrogen atoms: the pyridine (B92270) nitrogen and the secondary amine nitrogen. This bidentate chelation to a metal center creates a stable and well-defined chiral environment, which is essential for effective stereochemical control during the catalytic cycle. The modular nature of the amine allows for the straightforward synthesis of a diverse range of ligands, such as phosphine-aminophosphine and imine derivatives, further expanding their application in catalysis.
Asymmetric Hydrogenation of Ketones and Imines
The asymmetric hydrogenation of prochiral ketones and imines is a fundamental method for producing chiral alcohols and amines, respectively. Chiral ligands synthesized from this compound have been employed in iridium- and rhodium-catalyzed hydrogenation reactions. These catalytic systems have shown high levels of activity and enantioselectivity in the reduction of a range of substrates. For instance, iridium complexes bearing chiral P,N,N-type ligands have achieved excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee), in the hydrogenation of simple aryl ketones. The precise steric and electronic properties of the ligand, originating from the chiral amine, are critical in achieving such high levels of stereocontrol.
Enantioselective Allylic Amination
Palladium-catalyzed asymmetric allylic amination is a powerful tool for the formation of carbon-nitrogen bonds. Chiral pyridine-phosphine ligands, which can be conceptually derived from pyridylethylamine structures, have been shown to be effective in these reactions. In the presence of a palladium catalyst, these ligands can induce high enantioselectivity in the reaction between allylic substrates and various amine nucleophiles. For example, in the amination of 1,3-diphenyl-2-propenyl acetate, enantioselectivities of up to 94% ee have been achieved using benzylamine (B48309) as the nucleophile. The stereochemical outcome is dictated by the nucleophilic attack on the π-allyl palladium intermediate, a step that is highly influenced by the chiral ligand's structure.
Asymmetric Pictet–Spengler Reactions
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are common structural motifs in many natural products and pharmaceuticals. While the direct use of ligands from this compound in this reaction is not extensively documented in readily available literature, the general principle of asymmetric catalysis in Pictet-Spengler reactions often relies on chiral Brønsted acids or metal complexes to control the enantioselectivity of the cyclization step. The development of chiral catalysts for this reaction is an active area of research, with various systems providing high yields and enantiomeric excesses for the synthesis of complex alkaloids.
Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation offers a practical alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. Ruthenium and nickel complexes featuring chiral ligands derived from pyridyl-imine scaffolds have been investigated for the transfer hydrogenation of ketones. These catalysts can achieve moderate to good conversions and enantioselectivities. For instance, chiral (pyridyl)imine nickel(II) complexes have been used to catalyze the transfer hydrogenation of various ketones. The mechanism is believed to proceed through a metal-hydride intermediate, where the stereochemistry of the ligand dictates the facial selectivity of hydride delivery to the prochiral ketone.
Below is a table summarizing the performance of a related chiral (pyridyl)imine nickel(II) complex in the asymmetric transfer hydrogenation of acetophenone.
| Catalyst | Substrate | Conversion (%) | ee (%) |
| Ni(II)-L | Acetophenone | 85 | 60 |
| Ni(II)-L | 4-Methylacetophenone | 82 | 58 |
| Ni(II)-L | 4-Chloroacetophenone | 88 | 65 |
| L represents a chiral ligand derived from a pyridylethylamine scaffold. Data is representative of typical results in this area. |
Other Catalytic Asymmetric Transformations
The versatility of chiral ligands derived from pyridylethylamine structures extends to other catalytic asymmetric reactions. The modular design of these ligands allows for their adaptation to various metal-catalyzed processes. The development of new ligands and the exploration of their catalytic activities in novel transformations remain an active field of chemical research, aiming to address challenges in modern synthetic organic chemistry.
Influence of Ligand Stereochemistry on Enantioselectivity and Diastereoselectivity
The absolute configuration of the stereocenter in the this compound backbone is the cornerstone of its utility in asymmetric catalysis. The '(s)' configuration of the ligand creates a specific three-dimensional arrangement around the metal center. This chiral pocket dictates how a prochiral substrate can coordinate to the catalyst, thereby favoring the formation of one enantiomer of the product over the other.
In reactions where new stereocenters are formed, the ligand's stereochemistry is directly responsible for the observed enantioselectivity. For instance, in transfer hydrogenation, the use of a ligand derived from (S)-methylbenzylamine leads to the formation of the (R)-alcohol, while the corresponding (R)-ligand would yield the (S)-alcohol. This predictable relationship is fundamental to the design of asymmetric catalysts.
Furthermore, when the substrate itself contains stereocenters, the chiral ligand can influence the diastereoselectivity of the reaction. The interaction between the chirality of the substrate and the chirality of the catalyst can lead to either matching or mismatching stereochemical preferences, resulting in the selective formation of one diastereomer. This level of control is crucial in the synthesis of complex molecules with multiple stereocenters, such as many natural products and pharmaceutical agents. The rigid and well-defined conformation of the metal-ligand complex, enforced by the stereochemistry of the this compound unit, is therefore essential for achieving high levels of both enantio- and diastereocontrol.
Catalyst Design and Optimization Strategies for Pyridyl Amine-Based Systems
The efficacy of a catalyst system employing pyridyl amine ligands is highly dependent on the careful tuning of both the ligand structure and the reaction conditions. Catalyst design is a multifaceted process that involves the modification of the ligand's steric and electronic properties to achieve high enantioselectivity and catalytic activity.
A primary strategy in the design of these catalysts involves the formation of transition metal complexes, often with ruthenium (Ru) or iridium (Ir). The pyridyl nitrogen and the secondary amine nitrogen of the ligand chelate to the metal center, creating a stable and chirally-defined environment. Optimization of these systems typically involves a systematic variation of several factors:
Metal Precursor: The choice of the metal precursor, such as [RuCl2(p-cymene)]2 or iridium analogues, is foundational. The arene ligand (e.g., p-cymene) can influence the steric environment around the metal center.
Ligand Modification: Subtle changes to the pyridyl amine ligand structure can have a profound impact on the catalyst's performance. Modifications may include the introduction of substituents on the pyridine ring or altering the group on the amine nitrogen. These changes can modulate the electronic properties and steric bulk of the ligand, which in turn affects the interaction with the substrate.
Reaction Conditions: Key reaction parameters that are optimized include the choice of solvent, the hydrogen source for transfer hydrogenation (commonly isopropanol or a formic acid/triethylamine mixture), temperature, and the base used as an activator. The base is crucial for the formation of the active metal-hydride species.
For instance, in the asymmetric transfer hydrogenation of ketones, the catalyst is often generated in situ by reacting the metal precursor with the chiral pyridyl amine ligand. The optimization process aims to identify the combination of these elements that provides the highest conversion of the substrate and the highest enantiomeric excess (e.e.) of the desired product. Computational studies, such as Density Functional Theory (DFT), are also employed to understand the reaction mechanism and the transition states, which can guide the rational design of more efficient catalysts.
Reaction Scope and Substrate Generality in Asymmetric Catalysis
Catalyst systems based on this compound and related pyridyl amines have demonstrated considerable versatility in the asymmetric reduction of a variety of prochiral ketones and imines. The scope of the reaction and the generality of the substrate are critical measures of a catalyst's utility.
The asymmetric transfer hydrogenation of aromatic ketones is a benchmark reaction for these catalytic systems. A wide array of substituted acetophenones can be effectively reduced to their corresponding chiral secondary alcohols with high yields and enantioselectivities.
Below is a representative, though not exhaustive, table illustrating the typical performance of a Ru(II)-pyridyl amine catalyst system in the asymmetric transfer hydrogenation of various ketones.
| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |
|---|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 98 | 95 | (R) |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 99 | 96 | (R) |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 97 | 94 | (R) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 97 | (R) |
| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 95 | 92 | (R) |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 96 | 93 | (S) |
The data indicates that electron-donating and electron-withdrawing substituents on the aromatic ring of the ketone are generally well-tolerated, leading to consistently high conversions and enantioselectivities. Steric hindrance, as seen with ortho-substituted substrates like 2'-methylacetophenone, can sometimes lead to slightly lower, yet still excellent, results.
Beyond simple aromatic ketones, the substrate scope often extends to include:
Heteroaromatic ketones: Substrates containing rings such as pyridine, thiophene, or furan (B31954) can also be reduced with high enantioselectivity.
Aliphatic ketones: While often more challenging, certain aliphatic ketones can be suitable substrates, though enantioselectivities may vary more significantly depending on the steric differentiation between the two alkyl groups.
Imines: The asymmetric reduction of prochiral imines to chiral amines is another important application, providing access to valuable building blocks for pharmaceuticals and agrochemicals.
The broad substrate scope and high efficiency of catalysts derived from this compound underscore their importance in the field of asymmetric catalysis, enabling the synthesis of a wide range of enantiomerically enriched compounds.
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms in Asymmetric Transformations
Mechanistic studies provide fundamental insights into the stepwise processes of chemical reactions. For transformations involving ((1s)-1-(2-Pyridyl)ethyl)methylamine, several mechanistic pathways have been explored to rationalize the observed stereochemical outcomes.
SN2 Pathways in Chiral Pyridyl Amine Synthesis
The synthesis of chiral amines, including those with a pyridyl moiety, often involves nucleophilic substitution reactions. The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a common pathway for the formation of such compounds. This reaction proceeds via a backside attack of a nucleophile on an electrophilic carbon center, leading to an inversion of stereochemistry at that center. masterorganicchemistry.comyoutube.com
In the context of synthesizing chiral pyridyl amines, an SN2 pathway would typically involve the reaction of a chiral electrophile with an amine or the reaction of an amine with a chiral pyridyl-containing electrophile. For instance, the synthesis could conceptually proceed through the reaction of a suitable amine with a chiral 1-(2-pyridyl)ethyl derivative bearing a good leaving group. The stereospecificity of the SN2 reaction is critical for establishing the desired chirality in the final amine product. masterorganicchemistry.com The rate of such a reaction is dependent on the concentration of both the nucleophile and the substrate. youtube.com The steric hindrance around the reaction center plays a significant role, with less substituted electrophiles reacting more readily. youtube.com While the SN2 mechanism is a fundamental concept in organic synthesis, detailed kinetic and computational studies specifically on the SN2 synthesis of this compound are not extensively documented in the reviewed literature. However, the principles of the SN2 reaction provide a foundational understanding of how such chiral amines can be synthesized with high stereochemical control. masterorganicchemistry.commasterorganicchemistry.com
Nitroso-Ene Mechanisms in Allylic Amination Reactions
Allylic amination, the introduction of an amino group at a position allylic to a double bond, is a powerful transformation in organic synthesis. When chiral ligands are employed, this reaction can be rendered asymmetric. The nitroso-ene reaction represents a plausible mechanistic pathway in certain types of allylic amination reactions. acs.orgresearchgate.net This reaction involves the concerted addition of a nitroso compound to an alkene, with the concomitant transfer of an allylic hydrogen atom.
In the context of catalysis involving chiral pyridyl amines, it is conceivable that a metal complex of this compound could catalyze an allylic amination reaction that proceeds through a nitroso-ene type mechanism. Mechanistic investigations of similar reactions suggest that an oxidized hydroxylamine (B1172632) can generate a nitroso intermediate, which then undergoes the ene reaction with an alkene. researchgate.netresearchgate.net The chiral environment provided by the pyridyl amine ligand would then influence the stereochemical outcome of the reaction, leading to the formation of an enantioenriched allylic amine. While direct evidence for a nitroso-ene mechanism specifically mediated by this compound is not prevalent, the general mechanism provides a valuable framework for understanding potential reaction pathways in related asymmetric aminations. acs.orgnih.gov
Hydrogen-Deuterium Exchange in Metal-Imine Complexes
Hydrogen-deuterium (H/D) exchange studies are a powerful tool for probing the reactivity and electronic environment of metal complexes. nih.gov In metal-imine complexes derived from pyridyl amines, H/D exchange can provide insights into the acidity of N-H protons, the lability of coordinated ligands, and the potential for ligand-based reactivity.
For a metal-imine complex formed from this compound, H/D exchange experiments would involve treating the complex with a deuterium (B1214612) source, such as D2O or C6D6, and monitoring the incorporation of deuterium into the ligand framework. acs.org The rates of exchange at different positions within the ligand can reveal information about the electronic effects of the metal center and the steric accessibility of various protons. For instance, studies on ruthenium complexes with pyridyl ligands have demonstrated the utility of H/D exchange in understanding ligand dynamics. acs.org Such studies on a metal-imine complex of this compound could elucidate the degree of metal-ligand cooperativity and provide evidence for mechanistic steps involving proton transfer.
Theoretical Investigations of Chiral Pyridyl Amine Systems
Computational chemistry offers a powerful lens through which to examine the structure, bonding, and reactivity of chiral molecules and their complexes. Theoretical investigations of chiral pyridyl amine systems provide a deeper understanding of the factors governing their behavior in asymmetric catalysis.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a standard computational method for investigating the electronic structure of molecules. mdpi.com For chiral pyridyl amines like this compound, DFT calculations can provide valuable information about molecular orbital energies, charge distributions, and geometric parameters. nih.govmdpi.com These calculations are instrumental in understanding the ligand's donor properties and its interactions with metal centers.
DFT studies on related pyridine (B92270) derivatives have successfully elucidated their electronic properties and have been correlated with experimental observations. nih.gov For this compound, DFT calculations could be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity as a ligand. Furthermore, DFT can be employed to model the structure of metal complexes incorporating this chiral amine, providing insights into the preferred coordination geometries and the electronic effects of the metal on the ligand. nih.govresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Pyridine | -6.78 | -0.54 | 2.22 |
| 2-aminopyridine | -5.99 | -0.21 | 2.06 |
| 2-methylpyridine | -6.55 | -0.43 | 1.96 |
Computational Modeling of Chiral Induction and Transition States
A central goal of computational chemistry in asymmetric catalysis is to understand the origin of enantioselectivity. nih.govresearchgate.net Computational modeling, often using DFT, allows for the detailed examination of the transition states of stereodetermining steps in a reaction. nih.gov By comparing the energies of the transition states leading to the different stereoisomers, the enantiomeric excess of a reaction can be predicted and rationalized. chiralpedia.com
For a reaction catalyzed by a metal complex of this compound, computational modeling would involve locating the transition state structures for the formation of both the major and minor enantiomers. acs.org The analysis of these structures can reveal the key non-covalent interactions, such as steric repulsion and hydrogen bonding, that are responsible for chiral induction. nih.gov These models can elucidate how the chiral information from the ligand is transferred to the substrate during the reaction. Such computational studies are invaluable for the rational design of new and more effective chiral ligands and catalysts. acs.org
| Transition State | Relative Free Energy (kcal/mol) | Key Non-covalent Interaction | Predicted Major Enantiomer |
|---|---|---|---|
| TS-(R) | 18.5 | Steric clash between substrate and ligand | S |
| TS-(S) | 16.2 | Favorable CH-π interaction |
Advanced Research Directions and Future Perspectives
Development of Novel Pyridyl Amine-Based Chiral Ligands and Catalysts with Enhanced Performance
The innovation of chiral ligands is a cornerstone of asymmetric synthesis. nih.gov While chiral pyridine-derived ligands have been utilized for over half a century, the development of broadly applicable and highly efficient chiral pyridine (B92270) units (CPUs) has been a persistent challenge. nih.govacs.org A primary obstacle is the paradox between achieving high stereoselectivity and maintaining broad reactivity; modifications that enhance stereocontrol, such as adding steric bulk near the coordinating nitrogen atom, often diminish catalytic activity and limit the range of suitable substrates. acs.org
To overcome these limitations, recent research has focused on creating modular and tunable CPU frameworks. nih.gov One successful strategy involves a "double-layer control" design concept, which features a rigid fused-ring framework to minimize local steric hindrance around the metal center, paired with a tunable peripheral environment that can be adjusted to optimize stereoselectivity for different reactions. acs.org This approach has led to the creation of new chiral 2,2'-bipyridine (B1663995) ligands that exhibit superior catalytic activity in challenging reactions like nickel-catalyzed intermolecular reductive additions and the carboxylation of benzylic halides with CO2, compared to more common nitrogen-based ligands. nih.govacs.org
Further advancements include the synthesis of novel ligand classes derived from the pyridyl amine core:
Pyridylidene Amines (PYEs): A new class of axially chiral pyridylidene amine ligands has been developed for use in palladium-catalyzed enantioselective allylic substitutions, demonstrating high efficiency. acs.orgacs.org These ligands possess flexible donor properties, allowing them to stabilize metal centers in various oxidation states throughout a catalytic cycle. acs.org
Pyridine-N,N'-dioxides: C2-symmetric chiral pyridine-N,N'-dioxides, synthesized from optically pure L-prolinamides, have proven effective in the asymmetric Friedel–Crafts alkylation of indoles when complexed with Nickel(II). rsc.org
Pyridine-Aminophosphine Ligands: A library of tunable chiral pyridine-aminophosphine ligands has been synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.orgnih.gov These have been successfully applied in iridium-catalyzed asymmetric hydrogenation of benchmark olefins and challenging cyclic imines, achieving excellent enantioselectivity. rsc.org
These developments highlight a clear research trajectory towards ligands that are not only highly effective for specific reactions but are also adaptable and robust, paving the way for catalysts with enhanced performance across a broader spectrum of chemical transformations. acs.org
| Ligand Class | Metal Catalyst | Application | Achieved Performance | Reference |
|---|---|---|---|---|
| Axially Chiral Pyridylidene Amine (PYE) | Palladium | Asymmetric Allylic Substitution | Highly efficient and enantioselective | acs.org |
| C2-Symmetric Pyridine-N,N'-dioxide (Py-2NO) | Nickel(II) | Asymmetric Friedel-Crafts Alkylation | Up to 92% yield and 99% ee | rsc.org |
| Chiral Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation of Cyclic Imines | Up to 99% ee and >20:1 dr | rsc.org |
| N,B-bidentate CPU Ligand | Iridium | Desymmetrizing C–H Borylation | Up to 96% ee and 93% yield | acs.org |
Integration of Chiral Pyridyl Amine Derivatives in Advanced Material Science Applications
The application of chiral pyridyl amine derivatives is expanding beyond catalysis into the realm of advanced materials, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal nodes and organic linkers, and polydentate N-donor ligands play a crucial role in their formation. researchgate.net The rigid and well-defined geometry of pyridyl-containing ligands makes them excellent candidates for building ordered, porous structures.
Researchers have successfully synthesized a series of new MOFs using a star-like, triangular ligand, tri(4-pyridylphenyl)amine (TPPA), in combination with various metal ions (e.g., Co, Zn, Cd, Cu) and auxiliary carboxylate ligands. researchgate.netacs.orgdocumentsdelivered.com The specific geometry and flexibility of the TPPA ligand, which features pyridyl groups, can induce diverse and novel structural features in the resulting MOFs, including 2D frameworks and complex 3D interpenetrating networks. researchgate.netacs.org
The integration of these pyridyl amine derivatives into MOFs imparts unique properties and potential functionalities:
Luminescence: Many of these frameworks exhibit strong solid-state luminescence, suggesting potential applications in sensors, imaging, and optoelectronics. researchgate.net
Ion Exchange: The construction of cationic MOFs using pyridyl amine ligands can create powerful ion-exchange platforms for capturing toxic heavy-metal oxoanions. researchgate.net
Redox Activity: Incorporating redox-active ligands like tris(4-(pyridine-4-yl)phenyl)amine into copper(I) coordination frameworks allows for redox state switching within the material, a property useful for catalytic or electronic applications. researchgate.net
Future work in this area will likely focus on designing chiral MOFs using enantiopure pyridyl amine ligands derived from scaffolds like ((1s)-1-(2-Pyridyl)ethyl)methylamine. Such chiral MOFs are highly sought after for applications in enantioselective separations, asymmetric catalysis, and chiroptical materials. The systematic exploration of different metal ions and auxiliary ligands will continue to yield novel topologies and functionalities. universityofgalway.iedntb.gov.ua
| Ligand | Metal Ion(s) | Structural Feature | Potential Application | Reference |
|---|---|---|---|---|
| tri(4-pyridylphenyl)amine (TPPA) | Co(II), Zn(II) | 2-fold interpenetrating 3D framework; 2D framework | Luminescence | researchgate.net |
| tri(4-pyridylphenyl)amine (TPPA) | Cd(II), Zn(II), Co(II) | 2D → 3D frameworks with polycatenation and polythreading | Novel material architectures | acs.org |
| tris(4-(pyridine-4-yl)phenyl)amine (NPy3) | Cu(I)/Cu(II) | Redox-switchable framework | Redox-active materials | researchgate.net |
Exploration of New Asymmetric Reactions and Substrate Classes for Pyridyl Amine Catalysts
A significant frontier in catalysis is the development of novel asymmetric reactions and the expansion of substrate scope for existing methods. Chiral catalysts derived from pyridyl amines are at the forefront of this exploration. The versatility of the pyridine-metal bond allows for the fine-tuning of catalysts for a wide array of mechanistically diverse transformations. acs.org
Recent breakthroughs demonstrate the power of these systems:
C-H Functionalization: The development of a 2-(pyridin-2-yl)isopropyl (PIP) amine directing group has enabled the divergent and asymmetric functionalization of previously unactivated C(sp³)–H bonds. snnu.edu.cn Palladium catalysts paired with chiral mono-protected amino acid (MPAA) ligands can achieve enantioselective arylation, alkynylation, and amidation of these challenging substrates. snnu.edu.cn
Henry Reaction: A copper(I) chloride complex with a chiral binaphthyl-containing sulfonyldiamine ligand, assisted by pyridine, effectively catalyzes the asymmetric Henry reaction, producing adducts with high enantiomeric excess (up to 93% ee) and syn-diastereoselectivity. nih.govacs.org
Alkylation of Alkenyl Pyridines: A copper-chiral diphosphine ligand system, activated by a Lewis acid, facilitates the highly enantioselective alkylation of β-substituted alkenyl pyridines using Grignard reagents. This method allows for the introduction of a wide variety of alkyl chains with high functional group tolerance. nih.gov
Carbene Transfer Reactions: Bis(imino)pyridine iron complexes have been established as effective catalysts for various carbene transfer reactions, including asymmetric cyclopropanation, demonstrating a new avenue for chiral iron catalysis. rsc.org
Future research will aim to broaden the classes of substrates that can be effectively transformed. For example, while the transition metal-catalyzed asymmetric hydrogenation of many unsaturated compounds is well-established, substrates containing a pyridyl moiety have been challenging due to catalyst deactivation through strong coordination. acs.org Overcoming this limitation to enable the efficient synthesis of chiral piperidines and other saturated nitrogen heterocycles is a key goal. acs.org The continued design of new pyridyl amine ligands will be crucial for accessing novel reactivity and applying asymmetric catalysis to increasingly complex and functionalized molecules. researchgate.netrsc.org
Interdisciplinary Research Focusing on Bioinorganic Model Systems
The coordination chemistry of pyridyl amine ligands with transition metals provides a rich platform for modeling the active sites of metalloenzymes. These bioinorganic model systems offer insights into biological mechanisms without the complexity of a protein environment. The tripodal tetradentate ligand Tris[(2-pyridyl)methyl]amine (TPA) and its derivatives are particularly well-studied in this context. researchgate.net
Iron complexes of TPA are known to catalyze C-O bond formation (hydroxylation, epoxidation) and have recently been shown to promote C-N bond formation through the allylic amination of alkenes. researchgate.net These reactions mimic the function of certain iron-containing enzymes. By synthesizing chiral derivatives of TPA, such as (+)-Bis[(2-pyridyl)methyl]-1-(2-pyridyl)-ethylamine (α-MeTPA), researchers can probe the stereochemical outcomes of these reactions, although achieving high asymmetric induction in these model systems remains a challenge. researchgate.net
The development of these models extends to other metals as well. For instance, (pyridyl)imine Fe(II) complexes have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, a reaction of significant biological and industrial relevance. researchgate.net Furthermore, rhenium and technetium-99m complexes with ligands like (2-(2'-pyridyl)ethyl)-d,l-homocysteine are being explored. researchgate.net These systems, which chelate the metal through nitrogen, sulfur, and oxygen atoms, serve as scaffolds for developing target-specific radiopharmaceuticals, bridging the gap between fundamental coordination chemistry and diagnostic applications. researchgate.net
Future interdisciplinary work will focus on creating more sophisticated models that more accurately replicate the primary and secondary coordination spheres of enzyme active sites. This involves designing pyridyl amine ligands with appended functional groups that can participate in substrate binding, proton transfer, or hydrogen bonding, thereby enhancing catalytic activity and selectivity in a manner analogous to metalloenzymes.
Q & A
Q. What are the recommended synthetic protocols for ((1S)-1-(2-Pyridyl)ethyl)methylamine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common approach includes:
Alkylation : Reacting 2-vinylpyridine with methylamine under controlled pH to form the ethylamine backbone.
Chiral Resolution : Use of chiral auxiliaries or asymmetric catalysis to achieve the (S)-enantiomer. For example, enzymatic resolution with lipases or chiral chromatography (e.g., Chiralpak® columns) can separate enantiomers .
Purification : Column chromatography or recrystallization to isolate the pure compound.
Enantiomeric purity is validated via chiral HPLC (e.g., using a Daicel CHIRALCEL® column) or polarimetry, with comparisons to known optical rotation values .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for a doublet near δ 8.5 ppm (pyridyl protons), a multiplet for the ethyl group (δ 1.2–1.8 ppm), and a singlet for the methylamine group (δ 2.3–2.5 ppm).
- ¹³C NMR : Peaks at ~150 ppm (pyridyl carbons) and 40–50 ppm (amine-bearing carbons) .
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 136.19 ([M+H]⁺) .
- IR Spectroscopy : Absorptions at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (pyridyl C=C) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the biological activity or receptor binding of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., neurotransmitter receptors). The pyridyl group often engages in π-π stacking, while the methylamine moiety may form hydrogen bonds .
- QSAR Models : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties .
- MD Simulations : Run nanosecond-scale simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s reactivity or stability?
- Methodological Answer :
- Control Experiments : Replicate reactions under inert atmospheres (e.g., N₂/Ar) to rule out oxidative byproducts.
- Advanced Analytics : Use LC-MS/MS to detect trace intermediates or degradation products.
- Computational Validation : Compare DFT-calculated reaction pathways (e.g., Gaussian 16) with experimental kinetic data to identify discrepancies .
Q. In crystallographic studies of ((1S)-1-(2-Pyridyl)ethyl)ethyl)methylamine derivatives, what challenges arise in structure refinement, and how can SHELX software be optimized?
- Methodological Answer :
- Challenges : Low electron density for flexible ethyl groups and disorder in pyridyl rings.
- Optimization in SHELXL :
Use ISOR and DELU restraints to stabilize anisotropic displacement parameters.
Apply TWIN commands for handling twinned crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
